
Phenyl 2,5-dibromobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 2,5-dibromobenzenesulfonate, also known as DBBPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic compounds. DBBPS is a highly reactive compound that has several applications in the field of organic chemistry.
科学的研究の応用
Phenyl 2,5-dibromobenzenesulfonate has several applications in the field of scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. Phenyl 2,5-dibromobenzenesulfonate is also used as a fluorescent probe for the detection of proteins and nucleic acids. It has been used in the development of biosensors for the detection of glucose and other biomolecules. Phenyl 2,5-dibromobenzenesulfonate has also been used in the synthesis of new materials for use in optoelectronics and photonics.
作用機序
Phenyl 2,5-dibromobenzenesulfonate is a highly reactive compound that can react with a variety of nucleophiles. The mechanism of action of Phenyl 2,5-dibromobenzenesulfonate involves the attack of a nucleophile on the sulfur atom of the sulfonate ester. This results in the formation of a new carbon-sulfur bond and the release of the phenyl group. The reaction is highly exothermic and can be used to drive other chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phenyl 2,5-dibromobenzenesulfonate. However, it has been shown to be toxic to aquatic organisms and can cause skin irritation and eye damage in humans. It is important to handle Phenyl 2,5-dibromobenzenesulfonate with care and to follow proper safety protocols when working with the compound.
実験室実験の利点と制限
Phenyl 2,5-dibromobenzenesulfonate has several advantages for use in lab experiments. It is a highly reactive compound that can be used to drive other chemical reactions. It is also a fluorescent probe that can be used for the detection of proteins and nucleic acids. However, Phenyl 2,5-dibromobenzenesulfonate has limitations as well. It is a toxic compound that requires careful handling. It is also highly reactive and can be difficult to control in some reactions.
将来の方向性
There are several future directions for research involving Phenyl 2,5-dibromobenzenesulfonate. One direction is the development of new materials for use in optoelectronics and photonics. Phenyl 2,5-dibromobenzenesulfonate has already been used in the synthesis of new materials, and further research in this area could lead to the development of new technologies. Another direction is the development of biosensors for the detection of biomolecules. Phenyl 2,5-dibromobenzenesulfonate has already been used in the development of biosensors, and further research in this area could lead to the development of more sensitive and specific biosensors. Finally, further research is needed to understand the biochemical and physiological effects of Phenyl 2,5-dibromobenzenesulfonate. This information is important for the safe handling and use of the compound in scientific research.
合成法
The synthesis of Phenyl 2,5-dibromobenzenesulfonate involves the reaction of phenol with sulfuric acid and bromine. The reaction results in the formation of phenyl 2,5-dibromobenzenesulfonate. The synthesis of Phenyl 2,5-dibromobenzenesulfonate is a straightforward process that can be carried out in a laboratory setting. The purity of the compound can be improved by recrystallization.
特性
製品名 |
Phenyl 2,5-dibromobenzenesulfonate |
|---|---|
分子式 |
C12H8Br2O3S |
分子量 |
392.06 g/mol |
IUPAC名 |
phenyl 2,5-dibromobenzenesulfonate |
InChI |
InChI=1S/C12H8Br2O3S/c13-9-6-7-11(14)12(8-9)18(15,16)17-10-4-2-1-3-5-10/h1-8H |
InChIキー |
KKNXEECEILHGIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-4-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B267668.png)
![4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267669.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide](/img/structure/B267673.png)
![2-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B267675.png)
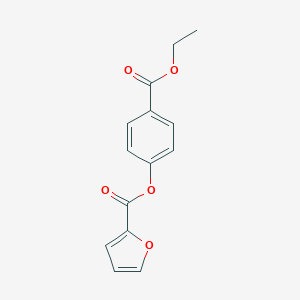
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B267678.png)
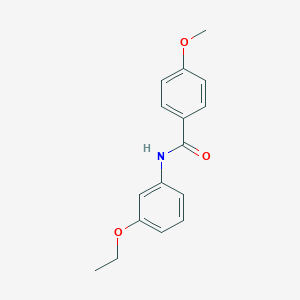
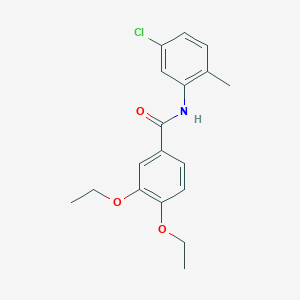
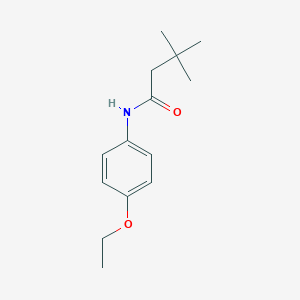
![N-[4-[[(4-tert-butylphenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B267690.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B267693.png)
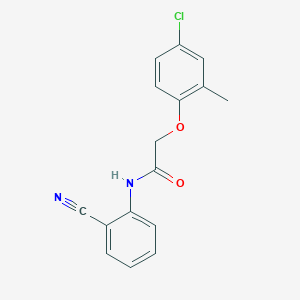

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B267696.png)